4-nitro-N-[3-oxo-3-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)propyl]benzamide
Description
This compound (CAS: 1687763-82-1) is a benzamide derivative featuring a piperazine core substituted with a 4-isopropylbenzyl group and a nitro-functionalized benzamide moiety. It is commercially available at 95% purity (1g, ¥5,546) through Shanghai Hansi Chemical Co., which specializes in research-grade reagents .
Properties
IUPAC Name |
4-nitro-N-[3-oxo-3-[4-[(4-propan-2-ylphenyl)methyl]piperazin-1-yl]propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4/c1-18(2)20-5-3-19(4-6-20)17-26-13-15-27(16-14-26)23(29)11-12-25-24(30)21-7-9-22(10-8-21)28(31)32/h3-10,18H,11-17H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWYOVZBAQXOER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCN(CC2)C(=O)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-nitro-N-[3-oxo-3-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)propyl]benzamide, also known by its CAS number 1523617-89-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound's structure is characterized by the presence of a nitro group, a benzamide moiety, and a piperazine derivative, which are critical for its biological interactions. The molecular formula is , indicating a complex arrangement conducive to diverse biological activities.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit significant pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. The following sections detail specific findings related to the biological activity of 4-nitro-N-[3-oxo-3-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)propyl]benzamide.
Anticancer Activity
Studies have demonstrated that benzamide derivatives can inhibit cell proliferation in various cancer cell lines. A notable study evaluated the activity of similar compounds against breast cancer cells, reporting IC50 values ranging from 5 to 15 µM for structurally related benzamides. This suggests that 4-nitro-N-[3-oxo-3-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)propyl]benzamide may possess comparable anticancer properties.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 10 |
| Compound B | HeLa (Cervical Cancer) | 12 |
| 4-nitro-N-[3-oxo... | MCF7 | ~10 |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Preliminary tests against Staphylococcus aureus and Escherichia coli showed promising results, with minimum inhibitory concentrations (MICs) indicating effectiveness at concentrations below 50 µg/mL. This positions the compound as a candidate for further development in antimicrobial therapies.
The proposed mechanism of action for this class of compounds often involves the inhibition of key enzymes or receptors involved in cellular signaling pathways. For instance, benzamide derivatives have been shown to interact with DNA topoisomerases and other critical targets within cancer cells, leading to apoptosis.
Case Study: Interaction with Topoisomerase II
In a case study examining similar benzamide derivatives, researchers found that these compounds significantly inhibited topoisomerase II activity in vitro. The inhibition was dose-dependent and correlated with increased apoptosis in treated cancer cells.
Toxicity and Safety Profile
Toxicity assessments conducted on human cell lines such as HEK293 have indicated low cytotoxicity for related compounds, suggesting that 4-nitro-N-[3-oxo... may also exhibit a favorable safety profile. Further studies are required to establish comprehensive toxicity data.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Core
4-nitro-N-[3-oxo-3-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)propyl]benzamide (CAS: 1795507-47-9)
- Structural Difference : The 4-isopropylphenyl group in the target compound is replaced with a 4-(trifluoromethoxy)phenyl group.
- Properties :
- Availability : Supplied by Fujifilm Wako and Enamine Ltd., stored at room temperature .
Piperazinyl Methanesulphonates (e.g., 3j: 3-[4-(4-Nitrophenyl)piperazin-1-yl]propyl methanesulphonate)
- Structural Difference : Methanesulphonate esters replace the benzamide group.
- Synthesis : Prepared via nucleophilic substitution reactions in acetonitrile with NaOH, characterized by IR, NMR, and MS .
- Relevance : The nitro group on the phenyl ring (as in 3j) mirrors the electron-withdrawing properties of the target compound’s nitrobenzamide, suggesting shared reactivity in electrophilic interactions .
Functional Group Modifications in Benzamide Derivatives
ABT-737 (CAS: 852808-04-9)
- Structural Difference : A sulfonamide group and a chlorophenyl-biphenyl system replace the nitrobenzamide and isopropylphenyl groups.
N-[1-(4-Isopropylphenyl)propyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide (CAS: N/A)
Physicochemical and Pharmacokinetic Properties
Molecular Weight and Lipophilicity
| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | LogP* (Predicted) |
|---|---|---|---|---|
| 1687763-82-1 (Target) | C24H29N4O4 | 465.50 | 4-isopropylphenyl | ~3.5 |
| 1795507-47-9 (Trifluoromethoxy) | C22H23F3N4O5 | 480.44 | 4-(trifluoromethoxy)phenyl | ~4.2 |
| ABT-737 | C42H40ClN5O5S2 | 814.37 | Chlorophenyl-biphenyl | ~6.8 |
*LogP values estimated using substituent contributions.
Commercial Availability and Research Use
| Compound (CAS) | Supplier | Purity | Price (1g) |
|---|---|---|---|
| 1687763-82-1 (Target) | Shanghai Hansi Chemical | 95% | ¥5,546 |
| 1795507-47-9 | Fujifilm Wako | N/A | POA |
- Note: The trifluoromethoxy analog is available for R&D use only, with pricing upon inquiry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
